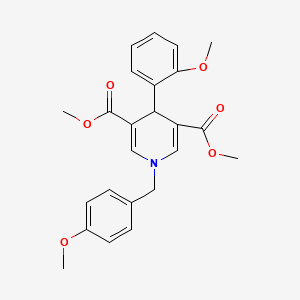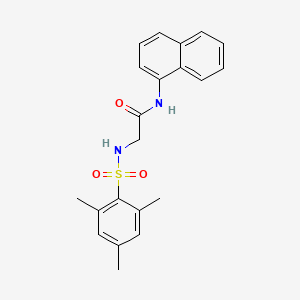![molecular formula C18H17N5O2S B3533937 N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B3533937.png)
N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide
説明
N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide, also known as Phthalylsulfathiazole, is a synthetic compound that belongs to the class of sulfonamide antibiotics. It was first synthesized in 1937 by Ernst Chain and Howard Florey, who were awarded the Nobel Prize in Physiology or Medicine in 1945 for their contribution to the discovery of penicillin.
作用機序
N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole acts by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of DNA and RNA. This leads to the inhibition of bacterial growth and ultimately results in bacterial death.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole has been shown to have a high degree of selectivity for bacterial cells, with minimal toxicity to mammalian cells. It is readily absorbed from the gastrointestinal tract and distributed throughout the body, with high concentrations found in the liver and kidneys.
実験室実験の利点と制限
N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole has several advantages for use in laboratory experiments, including its broad-spectrum antibacterial activity, high degree of selectivity for bacterial cells, and ease of synthesis. However, it also has some limitations, such as the potential for the development of bacterial resistance and the need for frequent dosing due to its short half-life.
将来の方向性
There are several potential future directions for research on N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole, including:
1. Investigation of its antitumor and antiviral properties
2. Development of new analogs with improved antibacterial activity and reduced toxicity
3. Exploration of its potential as a treatment for other infectious diseases, such as tuberculosis and malaria
4. Study of its mechanism of action at the molecular level to aid in the design of more effective antibiotics.
科学的研究の応用
N-(4-methylphenyl)-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamideathiazole has been extensively studied for its antibacterial activity against a wide range of pathogenic bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. It has also been investigated for its antitumor and antiviral properties.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-6-8-14(9-7-12)20-18(26)22-21-16(24)11-23-17(25)15-5-3-2-4-13(15)10-19-23/h2-10H,11H2,1H3,(H,21,24)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFANKIEQZZVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B3533865.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3533867.png)

![N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B3533873.png)

![1-(3-chlorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B3533883.png)
![methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B3533888.png)

![N-(4-acetylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3533896.png)
![methyl 4-[({[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3533897.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3533915.png)
![ethyl [4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B3533929.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)glycinamide](/img/structure/B3533942.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3533961.png)